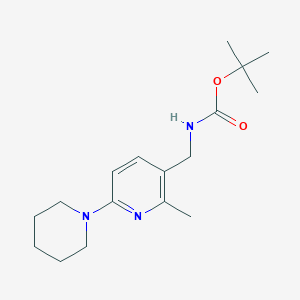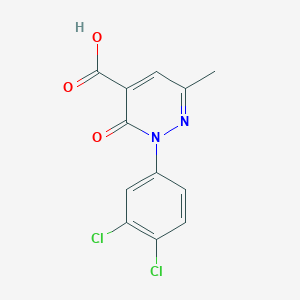
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyridazine ring substituted with a 3,4-dichlorophenyl group, a methyl group, and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves the oxidation of the resulting compound to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, disrupting biological pathways and exerting its effects. For instance, it may inhibit photosynthesis in plants by blocking electron flow in photosystem II, similar to the action of certain herbicides .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its overall structure and reactivity.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl compound with herbicidal properties, but with a different mechanism of action and applications.
Uniqueness
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid is unique due to its pyridazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and industrial applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H8Cl2N2O3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-6-4-8(12(18)19)11(17)16(15-6)7-2-3-9(13)10(14)5-7/h2-5H,1H3,(H,18,19) |
InChI Key |
URQGWBBJAGZDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


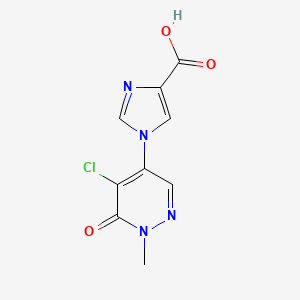
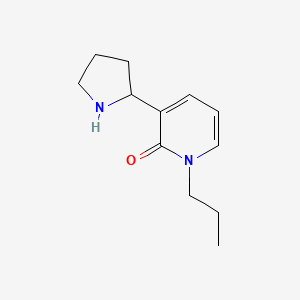
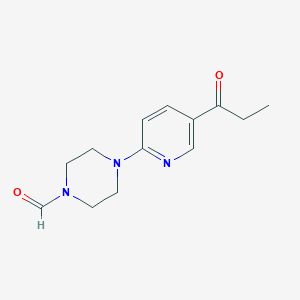
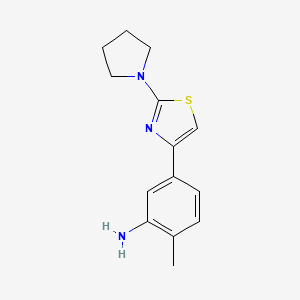
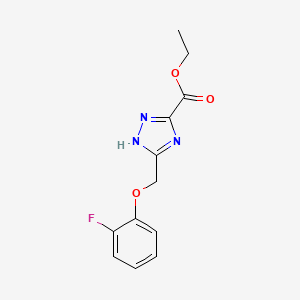
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)



![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)

![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)

